3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Overview
Description
3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.11437830 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is the class IIa histone deacetylases (HDACs) . HDACs are enzymes that regulate gene expression by removing acetyl groups from lysine residues on histones .
Mode of Action
This compound inhibits HDAC activity in vitro, leading to increased histone acetylation . It binds to the active site of HDAC2 with a binding constant of 2 nM, inhibiting the enzyme’s ability to remove acetyl groups from lysine residues on histones H3 and H4 .
Biochemical Pathways
By inhibiting HDACs, this compound affects the histone acetylation-deacetylation pathway . This leads to increased histone acetylation and increased transcription of target genes . The compound also has other biological activities, such as inhibiting the activity of oxidases and histone methylation .
Result of Action
The result of the compound’s action is increased histone acetylation and increased transcription of target genes . This can lead to changes in cell function and potentially have therapeutic effects in diseases such as cancer and inflammatory diseases .
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(19-13-16-8-5-11-24-16)14-6-4-7-15(12-14)20-25(22,23)17-9-2-1-3-10-17/h1-4,6-7,9-10,12,16,20H,5,8,11,13H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNSTPYVKZLYKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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